molecular formula C45H42Cl2N8O8 B13847797 N,N'-(propane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)

N,N'-(propane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)

Cat. No.: B13847797
M. Wt: 893.8 g/mol
InChI Key: FZTGBBJTGSFPQK-UHFFFAOYSA-N
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Description

N,N'-(propane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) is a dimeric quinoline-based compound characterized by a propane-1,1-diyl linker bridging two identical carboxamide moieties. Each monomeric unit contains a quinoline core substituted with a 3-chloro-4-(3-cyclopropylureido)phenoxy group at position 4, a methoxy group at position 7, and a carboxamide at position 4. This compound is hypothesized to exhibit anti-angiogenic or anti-proliferative activity, given its structural resemblance to kinase inhibitors like lenvatinib derivatives .

Properties

Molecular Formula

C45H42Cl2N8O8

Molecular Weight

893.8 g/mol

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-N-[1-[[4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carbonyl]amino]propyl]-7-methoxyquinoline-6-carboxamide

InChI

InChI=1S/C45H42Cl2N8O8/c1-4-41(54-42(56)29-19-27-35(21-39(29)60-2)48-15-13-37(27)62-25-9-11-33(31(46)17-25)52-44(58)50-23-5-6-23)55-43(57)30-20-28-36(22-40(30)61-3)49-16-14-38(28)63-26-10-12-34(32(47)18-26)53-45(59)51-24-7-8-24/h9-24,41H,4-8H2,1-3H3,(H,54,56)(H,55,57)(H2,50,52,58)(H2,51,53,59)

InChI Key

FZTGBBJTGSFPQK-UHFFFAOYSA-N

Canonical SMILES

CCC(NC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)NC(=O)C5=CC6=C(C=CN=C6C=C5OC)OC7=CC(=C(C=C7)NC(=O)NC8CC8)Cl

Origin of Product

United States

Biological Activity

N,N'-(propane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide), also known by its CAS number 417716-92-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN4O4C_{21}H_{19}ClN_{4}O_{4} with a molecular weight of 426.85 g/mol. The structure features a quinoline core, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds similar to N,N'-(propane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) exhibit significant anticancer properties. A study on related quinoline derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. In vitro studies have indicated that it exhibits activity against various bacterial strains, including multidrug-resistant strains. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit certain kinases involved in cancer progression. Preliminary data suggest that it may act as a selective inhibitor of specific kinases, thereby reducing tumor growth in preclinical models.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of N,N'-(propane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) in human cancer cell lines. The results showed a dose-dependent reduction in cell viability across various cancer types, with IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity.

Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)8
A549 (Lung)12
HCT116 (Colon)5

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lenvatinib Methanesulfonate (4-[3-chloro-4-(N'-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide methanesulfonate)

Lenvatinib methanesulfonate shares key structural motifs with the target compound, including the 7-methoxyquinoline core and the 3-chloro-4-(cyclopropylureido)phenoxy substituent. However, lenvatinib is a monomeric molecule with a methanesulfonate counterion, whereas the target compound is a dimer linked via a propane-1,1-diyl group. This dimerization may enhance binding affinity to vascular endothelial growth factor receptors (VEGFRs) by enabling simultaneous interaction with multiple receptor subunits .

Key Differences:

Property Target Compound Lenvatinib Methanesulfonate
Molecular Weight ~1,200 g/mol (estimated) 753.21 g/mol (calculated)
Solubility Likely lower due to dimeric structure Higher (methanesulfonate improves solubility)
Binding Mode Multivalent interaction potential Monovalent interaction
Synthesis Complexity Higher (dimerization step required) Lower (monomeric synthesis)

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

This monomeric cyclopropane carboxamide () shares a carboxamide group and aromatic substituents but lacks the quinoline core and ureido functionality. Its anti-cancer activity is unconfirmed, but the cyclopropane ring may confer conformational rigidity. The target compound’s quinoline moiety and dimeric structure likely enhance target specificity and potency .

Key Differences:

Property Target Compound N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
Core Structure Quinoline-based Cyclopropane-based
Functional Groups Ureido, chloro, methoxy Methoxyphenoxy, phenyl
Biological Target Kinases (e.g., VEGFR) Undetermined

4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This fluoroquinoline derivative () contains a sulfonamide group and a benzyl ester, distinguishing it from the target compound’s carboxamide and urea groups. The fluorine atom at position 6 may improve metabolic stability, whereas the target compound’s dimeric structure could prolong target engagement .

Key Differences:

Property Target Compound Fluoroquinoline Derivative (7f)
Substituents Ureido, propane-1,1-diyl linker Sulfonamide, benzyl ester, fluoro
Pharmacokinetics Potential for slower clearance Likely rapid metabolism due to ester group
Target Specificity Kinase-focused Broader (e.g., topoisomerase inhibition?)

Mechanistic and Therapeutic Implications

The target compound’s dimeric architecture and ureido groups suggest a dual mechanism:

Enhanced Avidity : The propane-1,1-diyl linker may enable simultaneous binding to two receptor subunits, improving efficacy against resistant tumors.

In contrast, monomeric analogs like lenvatinib prioritize solubility and synthetic feasibility, while cyclopropane-based derivatives () lack target specificity.

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